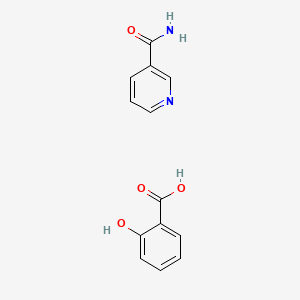

Nicotinamide salicylate

Description

Properties

CAS No. |

66634-12-6 |

|---|---|

Molecular Formula |

C13H12N2O4 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;pyridine-3-carboxamide |

InChI |

InChI=1S/C7H6O3.C6H6N2O/c8-6-4-2-1-3-5(6)7(9)10;7-6(9)5-2-1-3-8-4-5/h1-4,8H,(H,9,10);1-4H,(H2,7,9) |

InChI Key |

HXLQIJRKKFMNGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CN=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Cocrystallization Approaches for Nicotinamide (B372718) and Salicylic (B10762653) Acid

Cocrystallization involves combining nicotinamide and salicylic acid, two distinct neutral molecules, into a single crystalline structure through specific intermolecular interactions, primarily hydrogen bonding. nih.govrasayanjournal.co.in This method modifies the physicochemical properties of the parent compounds without altering their covalent structures. rasayanjournal.co.in

The formation of nicotinamide-salicylic acid cocrystals can be achieved through several established techniques, each with specific advantages. The selection of a method often depends on the solubility characteristics of the components and the desired crystalline form. nih.gov

Solvent Evaporation: This is a common and straightforward method for producing cocrystals. nih.gov It involves dissolving equimolar amounts of nicotinamide and salicylic acid in a suitable solvent, such as methanol (B129727). nih.govbiointerfaceresearch.com The solution is stirred to ensure thorough mixing, and the solvent is subsequently removed by slow evaporation at room temperature, allowing the cocrystals to form. nih.govbiointerfaceresearch.com

Slurry Co-crystallization: In this technique, a solvent is added to a mixture of the active pharmaceutical ingredient (API) and its coformer. nih.gov The components are stirred in a suspension (slurry) for a period, allowing for the transformation into the more stable cocrystal phase. nih.gov The choice of solvent is critical and is based on the relative solubilities of the starting materials and the final cocrystal. nih.gov

Mechanochemical Grinding: This method involves the physical grinding of the two solid components together, sometimes with the addition of a small amount of liquid (liquid-assisted grinding). nih.gov The mechanical energy supplied during grinding can overcome the activation barrier for cocrystal formation. nih.gov However, the heat generated can potentially affect the stability of the materials, making it more suitable for compounds with high melting points. nih.gov

Melt Growth (Kofler Mixed Fusion): This thermal screening method involves melting a mixture of the two components and then allowing them to cool and crystallize. acs.org The Kofler mixed fusion method, in particular, can be used to explore the binary phase diagram and determine the thermodynamic landscape between the two compounds, increasing the efficiency of the screening process. acs.org

| Strategy | Description | Key Considerations | Reference |

|---|---|---|---|

| Solvent Evaporation | Dissolving components in a common solvent, followed by slow evaporation to induce crystallization. | Requires good solubility of both components in the chosen solvent. Simplicity is a major advantage. | nih.govnih.govbiointerfaceresearch.com |

| Slurry Co-crystallization | Stirring a suspension of components in a solvent where they have limited solubility. | Relies on the cocrystal being the most thermodynamically stable form under the slurry conditions. | nih.gov |

| Mechanochemical Grinding | Co-grinding the solid components, either neat or with a catalytic amount of solvent. | Solvent-free or low-solvent method. Can produce different polymorphs. Heat generation must be managed. | nih.gov |

| Melt Growth / Fusion | Melting a physical mixture of the components, followed by controlled cooling and crystallization. | Useful for thermodynamic screening. Components must be thermally stable at their melting points. | acs.org |

The stability and structure of the nicotinamide-salicylic acid cocrystal are dominated by intermolecular hydrogen bonds. yudanugraha.id The primary structural unit is an acid-amide heterodimer, which is a frequently occurring and robust supramolecular synthon in crystal engineering. biointerfaceresearch.com

The formation of the cocrystal is driven by hydrogen bonds forming between the nitrogen atom in the pyridine (B92270) ring of nicotinamide and the hydrogen atom of the carboxyl group of salicylic acid. nih.gov Computational studies using theoretical levels such as B3LYP-D3BJ and WB97M-D3BJ have been employed to analyze the conformation, bond energy, and stability of these interactions. rasayanjournal.co.inyudanugraha.id These analyses reveal that specific conformations, such as the one denoted SACNIC1, exhibit intermolecular hydrogen bond energy that is significantly higher than the interactions in the pure homomolecular crystals of either salicylic acid or nicotinamide alone. yudanugraha.id This strong heterodimer interaction is considered the initiating step in the formation of the cocrystal packing structure. yudanugraha.id The primary hydrogen bonds responsible for the heterodimer formation are the O–H⋯N interaction from salicylic acid's carboxylic acid to nicotinamide's pyridine ring and a C–H⋯O interaction. rasayanjournal.co.in

| Interaction Type | Donor Group (Molecule) | Acceptor Group (Molecule) | Significance | Reference |

|---|---|---|---|---|

| O–H⋯N | Carboxyl -OH (Salicylic Acid) | Pyridine N (Nicotinamide) | Primary, strong interaction forming the acid-pyridine heterosynthon. Key to cocrystal formation. | nih.govrasayanjournal.co.in |

| C–H⋯O | C-H on Pyridine Ring (Nicotinamide) | Carbonyl C=O (Salicylic Acid) | Secondary interaction that contributes to the stability of the heterodimer. | rasayanjournal.co.in |

| Computational Analysis | Methods like B3LYP-D3BJ and WB97M-D3BJ are used to calculate bond energies and stability. | Confirms the energetic favorability of the heterodimer over homodimer interactions. | rasayanjournal.co.inyudanugraha.id |

Ionic Salt Synthesis of N-Alkylnicotinamide Salicylates

An alternative to neutral cocrystals is the synthesis of ionic salts, specifically N-alkylnicotinamide salicylates. This approach involves covalent modification of the nicotinamide molecule followed by an anion exchange to introduce the salicylate (B1505791). The result is a quaternary ammonium (B1175870) salt (QAS) where the N-alkylnicotinamide acts as the cation and salicylate as the anion. nih.gov This two-step synthesis is designed to comply with green chemistry principles. nih.gov

The first step in forming these ionic salts is the quaternization of the nicotinamide precursor. nih.gov This reaction, a type of Menshutkin reaction, involves the alkylation of the tertiary nitrogen atom in the pyridine ring of nicotinamide. researchgate.net

The process is typically carried out by reacting nicotinamide with a suitable bromoalkane, such as those with alkyl chains ranging from decyl to octadecyl. nih.govacs.org The reaction mixture, often using a solvent like n-propanol, is heated under reflux for several hours to yield the corresponding N-alkylnicotinamide bromide. nih.govacs.org More sustainable solvent choices are preferred over older methods that utilized hazardous solvents like dimethylformamide or xylene. nih.gov Microwave-assisted synthesis has emerged as a significant improvement over conventional heating, offering dramatically reduced reaction times (from over 24 hours to 10-20 minutes) and improved product yields, in some cases increasing the yield by up to 8 times. nih.gov

Following the successful synthesis of N-alkylnicotinamide bromides, the second step is the integration of the salicylate anion. This is achieved through an anion exchange or metathesis reaction. nih.gov

A common procedure begins with the neutralization of salicylic acid with a base like potassium hydroxide (B78521) in a solvent such as methanol to produce potassium salicylate. nih.gov This salt is then reacted with the N-alkylnicotinamide bromide. nih.gov During the reaction, the less soluble potassium bromide precipitates out of the solution and can be easily removed by filtration, driving the reaction to completion and yielding the desired N-alkylnicotinamide salicylate in the post-reaction mixture. nih.gov This anion exchange successfully combines the N-alkylnicotinamide cation with the salicylate anion to form the final ionic salt. nih.gov Alternative methods can employ anion exchange resins, which are effective for swapping halide ions in non-aqueous media and can aid in the removal of residual halide impurities. mdpi.com

The environmental performance of the synthetic route for N-alkylnicotinamide salicylates has been quantitatively assessed using sustainable chemistry metrics. nih.gov These metrics provide a framework for evaluating the "greenness" of a chemical process by considering factors like waste generation. researchgate.net

The Environmental Factor (E-factor) is a key metric that measures the mass of waste produced per unit of product. researchgate.net For the two-step synthesis of a homologous series of N-alkylnicotinamide salicylates, the calculated E-factor values ranged from 0.29 to 0.43. nih.gov This is a remarkably low figure when compared to the typical E-factors for the pharmaceutical industry, which are often in the range of 25 to over 100. nih.govresearchgate.net This suggests that the developed methodology can reduce the negative environmental impact by a factor of up to 300 compared to average processes in the pharmaceutical sector. nih.gov Other metrics, such as Process Mass Intensity (PMI), which considers the total mass of all materials used to produce a certain mass of product, are also used to guide the development of more sustainable chemical manufacturing. rsc.org

| Process | Calculated E-Factor (kg waste / kg product) | Significance | Reference |

|---|---|---|---|

| N-Alkylnicotinamide Salicylates Synthesis | 0.29 - 0.43 | Represents a highly efficient, low-waste process. | nih.gov |

| Typical Pharmaceutical Industry Average | 25 - >100 | Highlights the significant reduction in waste achieved by the sustainable synthetic route for these salts. | nih.govresearchgate.net |

Structure-Property Relationship Studies in Chemical Modifications

The chemical modification of this compound, particularly through N-alkylation of the nicotinamide cation, serves as a powerful tool to modulate its physicochemical properties. These modifications directly influence the compound's molecular architecture and its interactions with surrounding solvent molecules, leading to significant changes in its macroscopic properties.

Influence of N-Alkyl Chain Length on Molecular Architectures

The introduction and systematic variation of N-alkyl substituents on the nicotinamide cation have a profound impact on the resulting molecular architecture of the salicylate salts. Research into a homologous series of N-alkylnicotinamide salicylates, with alkyl chains ranging from ethyl to tetradecyl, has revealed a direct correlation between the chain length and the compound's physical state and thermal properties. nih.govconsensus.app

A key finding in this area is the significant depression of melting points for the salicylate salts compared to their N-alkylnicotinamide bromide precursors. This phenomenon is attributed to the nature of the cation-anion pairing and its effect on the crystal lattice energy. The larger, more asymmetric salicylate anion, compared to the bromide anion, disrupts the crystal packing efficiency, leading to lower melting points. nih.gov

The length of the N-alkyl chain is a critical determinant of the final physical state of the salt. By extending the alkyl chain, a transition from crystalline solids to room-temperature ionic liquids (RTILs) can be achieved. Specifically, the N-butyl, N-hexyl, N-octyl, and N-dodecyl this compound derivatives exist as ionic liquids, with melting points below 100 °C. nih.gov This transition is a direct consequence of the increasing conformational flexibility and steric hindrance introduced by longer alkyl chains, which further frustrate the formation of a stable, ordered crystal lattice. The most substantial melting point depression, a decrease of 124 °C relative to its bromide precursor, was observed for the N-dodecylthis compound. nih.gov

These findings demonstrate that the molecular architecture can be precisely tuned. Shorter alkyl chains (e.g., ethyl) result in crystalline solids, while intermediate to long chains promote the formation of ionic liquids. This tunability is crucial for designing materials with specific physical properties. nih.gov

| N-Alkyl Substituent | Compound Name | Melting Point of Bromide Salt (°C) | Melting Point of Salicylate Salt (°C) | Melting Point Depression (°C) | Physical State at Room Temp. |

|---|---|---|---|---|---|

| Ethyl | N-ethylthis compound | 158 | 122 | 36 | Solid |

| Butyl | N-butylthis compound | 142 | 78 | 64 | Ionic Liquid |

| Hexyl | N-hexylthis compound | 144 | 69 | 75 | Ionic Liquid |

| Octyl | N-octylthis compound | 154 | 72 | 82 | Ionic Liquid |

| Decyl | N-decylthis compound | 160 | 103 | 57 | Solid |

| Dodecyl | N-dodecylthis compound | 170 | 46 | 124 | Ionic Liquid |

| Tetradecyl | N-tetradecylthis compound | 172 | 110 | 62 | Solid |

Impact of Cationic Architecture on Solvation Behavior

The architecture of the nicotinamide cation, including its charge distribution, hydrogen-bonding capabilities, and appended N-alkyl groups, significantly influences the solvation behavior of this compound. The primary interaction sites on the nicotinamide cation for solvent molecules are the heterocyclic nitrogen and the amide group. researchgate.net

Studies on nicotinamide in aqueous-organic binary mixtures show that its solvation is a complex process dependent on the solvent composition. For instance, in water-dimethyl sulfoxide (B87167) (DMSO) mixtures, the solvation of the heterocyclic nitrogen via hydrogen bonds with water molecules weakens as the concentration of DMSO increases. researchgate.net This indicates that the cationic nitrogen in N-alkylthis compound is a key site for interaction with protic solvents.

The modification of the cationic architecture by N-alkylation directly alters the salt's interaction with solvents. This structural change influences properties such as solubility and hygroscopicity. For the homologous series of N-alkylnicotinamide salicylates, the compounds were found to exhibit minimal hygroscopicity, suggesting that the crystal lattice does not readily incorporate water molecules. nih.gov This can be attributed to the steric shielding provided by the alkyl chains and the specific packing of the cations and anions, which may limit the accessibility of water to the primary hydrogen-bonding sites.

Furthermore, the cationic structure has a marked effect on solubility. The interplay between the hydrophilic pyridinium (B92312) head and the increasingly lipophilic alkyl tail governs the salt's affinity for different types of solvents. As the alkyl chain length increases, the lipophilicity of the cation is enhanced, which is expected to decrease solubility in aqueous media while potentially increasing it in less polar organic solvents. consensus.app This balance between hydrophilic and lipophilic character, dictated by the cationic architecture, is a critical factor in controlling the solvation and dissolution properties of these modified compounds. The solubility of nicotinamide itself has been shown to be highly tunable based on the choice of solvent, with DMSO and dimethylformamide (DMF) being excellent solvents, while acetonitrile (B52724) acts as an anti-solvent. nih.govnih.gov This inherent sensitivity to solvent environment is further modulated by the specific cationic architecture of the N-alkylated salicylate salt.

Advanced Analytical and Characterization Techniques

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are fundamental in analyzing the molecular structure and quantifying the components of nicotinamide (B372718) salicylate (B1505791). They provide invaluable information on the purity of the compound and the nature of the chemical interactions between the nicotinamide and salicylate moieties.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of nicotinamide and salicylic (B10762653) acid, the constituent components of nicotinamide salicylate. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. These methods are essential for quality control, allowing for the simultaneous estimation of both components and the detection of any potential impurities or degradation products. ijprt.org

Research has focused on developing stability-indicating RP-HPLC methods that can separate the active compounds from products generated under stress conditions like acid/alkali hydrolysis, oxidation, and thermal or photolytic degradation. ijprt.orgijnrd.org The separation is typically achieved on a C18 column, which is a nonpolar stationary phase. ijprt.org The mobile phase generally consists of a mixture of an organic solvent, such as methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure optimal separation and peak shape. ijprt.orgijnrd.org Detection is commonly performed using a UV detector set at a wavelength where both compounds exhibit significant absorbance. ijnrd.org

Key parameters in an HPLC method include the retention time (the time it takes for a compound to elute from the column), the linearity (the concentration range over which the detector response is proportional to the analyte concentration), and the correlation coefficient (a measure of the goodness of fit for the linearity). ijnrd.org

Table 1: Exemplary HPLC Chromatographic Conditions for Nicotinamide and Salicylic Acid Analysis

| Parameter | Method 1 ijprt.org | Method 2 ijnrd.org |

|---|---|---|

| Column | Chromatopak C18 (250mm x 4.6 mm, 5 µm) | Hypersil ODS C18 (250mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (40:60 v/v) with additives | Methanol:Water (50:50 v/v), pH 3 (OPA) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Detection Wavelength | 226 nm | 232 nm |

| Retention Time (Nicotinamide) | 4.343 min | 5.859 min |

| Retention Time (Salicylic Acid) | 17.673 min | 2.286 min |

| Linearity Range (Nicotinamide) | 225-315 µg/ml | 6-30 µg/ml |

| Linearity Range (Salicylic Acid) | 75-105 µg/ml | 2-10 µg/ml |

| Correlation Coefficient (Nicotinamide) | 0.9971 | 0.996 |

| Correlation Coefficient (Salicylic Acid) | 0.9985 | 0.9994 |

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method used for the quantitative analysis of this compound, typically by measuring the absorbance of its constituent parts. researchgate.net The principle behind this technique is that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance, a relationship described by the Beer-Lambert law.

For analysis, the wavelength of maximum absorbance (λmax) for each component is determined by scanning a dilute solution over a range of wavelengths (e.g., 200–400 nm). researchgate.net Nicotinamide typically shows a λmax around 262 nm. nih.govjapsonline.com The λmax for salicylic acid can be determined similarly. ijcrt.org When analyzing the complex or a mixture, derivative spectrophotometry can be employed to resolve overlapping spectra of the two compounds, enhancing the specificity of the analysis. nih.gov The method is validated for linearity, accuracy, and precision as per ICH guidelines. japsonline.com

Table 2: UV Spectrophotometric Data for Nicotinamide

| Parameter | Value | Reference |

|---|---|---|

| λmax | 262 nm | japsonline.com |

| Linearity Range | 8-24 µg/mL | |

| Correlation Coefficient (R²) | >0.999 | japsonline.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. core.ac.ukmdpi.com It provides information about the molecular structure by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). thermofisher.com In the context of this compound, NMR is crucial for determining whether the compound exists as a salt (involving proton transfer from salicylic acid's carboxylic group to nicotinamide's pyridine (B92270) ring) or a cocrystal (held together by hydrogen bonds without complete proton transfer). researchgate.net

¹H NMR spectra provide information on the chemical environment of hydrogen atoms. A key indicator of salt formation is a significant downfield shift of the N-H proton on the nicotinamide pyridine ring, indicating protonation. researchgate.net Similarly, the disappearance or significant shift of the carboxylic acid proton of salicylic acid is monitored. ijpsonline.com ¹³C NMR provides complementary information about the carbon framework. Solid-state NMR (ssNMR) is particularly powerful for studying these systems as it provides information about the structure in the solid phase, which can be directly correlated with crystallographic data. rsc.org Techniques like ¹H-¹⁴N Heteronuclear Multiple Quantum Coherence (HMQC) can further probe the hydrogen bonding network. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule and to probe intermolecular interactions, such as hydrogen bonding. thermofisher.comnih.gov The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

When nicotinamide and salicylic acid form a complex, changes in the positions and shapes of key vibrational bands in the FTIR spectrum provide evidence of their interaction. frontiersin.org Significant peaks to monitor include:

O-H stretch: The broad band for the carboxylic acid O-H of salicylic acid. Its disappearance or significant shift can indicate deprotonation (salt formation) or strong hydrogen bonding.

C=O stretch: The carbonyl (C=O) stretching bands of both the carboxylic acid in salicylic acid and the amide in nicotinamide are sensitive to hydrogen bonding. frontiersin.org A shift to lower wavenumbers (redshift) typically indicates involvement in hydrogen bonding.

N-H stretch: The N-H stretching vibrations of the amide group in nicotinamide can also shift upon complex formation. researchgate.net

Pyridine ring vibrations: Changes in the vibrations associated with the pyridine ring can indicate protonation at the ring nitrogen.

By comparing the spectrum of this compound with the spectra of the individual starting materials, the nature of the intermolecular interactions holding the complex together can be verified. mdpi.com

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for Nicotinamide

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | ~3400 | researchgate.net |

| C=O (Amide) Stretching | ~1670 - 1689 | frontiersin.orgresearchgate.net |

| C=C (Ring) Stretching | ~1506 | researchgate.net |

| C-N Stretching | ~1394 | researchgate.net |

Solid-State Material Analysis

The analysis of this compound in its solid form is critical to understanding its crystal structure, stability, and physicochemical properties.

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. scispace.com For this compound, both single-crystal XRD and powder XRD (PXRD) are employed. rsc.orgacs.org

Single-crystal X-ray diffraction, when suitable crystals can be grown, provides the most precise structural information, including bond lengths, bond angles, and the exact positions of atoms within the crystal lattice. researchgate.net This data allows for the unambiguous differentiation between a salt and a cocrystal by precisely locating the position of the acidic proton from salicylic acid. researchgate.netacs.org If the proton has transferred to the pyridine nitrogen of nicotinamide, the compound is a salt; if it remains on the carboxylic acid and participates in a hydrogen bond, it is a cocrystal.

Powder X-ray diffraction (PXRD) is used for phase identification and characterization of the bulk crystalline material. scispace.com The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid. For this compound, PXRD is used to confirm the formation of a new crystalline phase, distinct from the diffraction patterns of the individual nicotinamide and salicylic acid starting materials. researchgate.net It is also used to monitor solid-state reactions and assess the purity of the bulk sample. rsc.orgacs.org

Table 4: Representative Crystallographic Data for a Nicotinamide-Salicylic Acid Cocrystal

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

(Note: Specific unit cell parameters (a, b, c, Volume) would be derived from specific experimental studies such as those referenced. researchgate.net)

Thermal Analysis Techniques for Phase Behavior

Thermal analysis techniques are fundamental in characterizing the solid-state properties of pharmaceutical compounds, including cocrystals like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are principal methods used to investigate phase behavior, thermal stability, and purity.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal a sharp endothermic peak corresponding to the melting point of the cocrystal. This melting point is distinct from those of the individual coformers (nicotinamide and salicylic acid), serving as primary evidence of cocrystal formation researchgate.netnih.govresearchgate.net. For instance, studies on similar cocrystal systems, such as sulfamethazine-salicylic acid, have utilized DSC to determine melting temperatures and the associated enthalpies of fusion, which are critical thermodynamic parameters acs.org. Multiple endothermic or exothermic events prior to melting could indicate the presence of different polymorphic forms or phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When applied to this compound, TGA provides information on its thermal stability and decomposition profile. A typical TGA curve would show the temperature at which significant weight loss begins, indicating the onset of thermal decomposition derpharmachemica.com. The absence of significant weight loss at temperatures below the melting point confirms the compound's anhydrous nature and stability banglajol.info.

| Technique | Information Obtained for this compound | Typical Observation |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions, polymorphism screening. | A single, sharp endothermic peak at a temperature distinct from the individual components, confirming cocrystal formation nih.govacs.org. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, presence of solvates. | Stable mass until a specific decomposition temperature is reached. No significant mass loss below 100°C indicates an anhydrous form derpharmachemica.combanglajol.info. |

Raman Spectroscopy for Polymorphic and Interaction Studies

Raman spectroscopy is a powerful, non-destructive vibrational spectroscopy technique used to investigate the molecular structure and intermolecular interactions within a crystal lattice. It is particularly effective for studying cocrystals and identifying polymorphism nih.gov.

When nicotinamide and salicylic acid form a cocrystal, new hydrogen bonds are established, primarily between the carboxylic acid group of salicylic acid and the pyridine nitrogen of nicotinamide researchgate.net. These interactions lead to noticeable changes in the vibrational modes of the functional groups involved, which are readily detected by Raman spectroscopy.

Key spectral changes confirming the formation of the this compound cocrystal include:

Carbonyl (C=O) Stretch: The C=O stretching vibration of the salicylic acid's carboxylic group often shifts to a lower wavenumber (red-shift) due to its involvement in hydrogen bonding.

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring in nicotinamide are sensitive to the formation of the O-H···N hydrogen bond. Shifts in these bands provide clear evidence of the specific interaction site researchgate.net.

O-H Stretch: The broad O-H stretching band of the salicylic acid dimer is replaced by sharper bands corresponding to the new hydrogen-bonded environment in the cocrystal.

These spectral shifts serve as a unique fingerprint for the cocrystal, allowing for its unambiguous identification and differentiation from a simple physical mixture of the starting materials jppres.com. Furthermore, different polymorphic forms of the cocrystal would exhibit distinct Raman spectra due to variations in their crystal packing and intermolecular interactions, making Raman an excellent tool for polymorph screening nih.gov.

| Functional Group | Vibrational Mode | Expected Shift upon Cocrystallization | Reason for Shift |

|---|---|---|---|

| Carboxylic Acid (Salicylic Acid) | ν(C=O) | Shift to lower frequency (red-shift) | Involvement in O-H···N hydrogen bonding weakens the C=O bond researchgate.net. |

| Pyridine Ring (Nicotinamide) | Ring breathing/stretching modes | Shift in frequency and/or intensity | Perturbation of the ring's electron density due to hydrogen bond formation at the pyridine nitrogen researchgate.net. |

| Amide (Nicotinamide) | ν(C=O), δ(N-H) | Potential minor shifts | Possible involvement in secondary intermolecular interactions within the crystal lattice. |

Computational Chemistry Approaches

Computational chemistry provides profound insights into the structural, energetic, and electronic properties of molecular systems like this compound, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the this compound system, DFT calculations are employed to determine the most stable geometric conformations of the molecular dimer, calculate the strength of the intermolecular interactions, and analyze the electronic properties.

Studies have used DFT methods (such as B3LYP) to compare the energies of various putative hydrogen-bonded dimer conformations between salicylic acid and nicotinamide researchgate.netresearchgate.net. The conformation that reflects the experimentally observed crystal structure, with the O-H···N hydrogen bond between the carboxylic acid and the pyridine ring, is typically found to be the most energetically stable researchgate.net. The interaction energy, corrected for basis set superposition error (BSSE), provides a quantitative measure of the stability of the cocrystal dimer compared to the homodimers of the individual components researchgate.net. Such calculations are crucial for predicting the likelihood of cocrystal formation.

| Computational Parameter | Significance for this compound | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Predicts bond lengths, bond angles, and the most stable 3D arrangement of the cocrystal dimer. | B3LYP / 6-311+G(d,p) researchgate.net |

| Interaction Energy (BSSE-corrected) | Quantifies the strength of the hydrogen bonds and other forces holding the cocrystal together. | CCSD(T)/CBS (benchmark) nih.gov, MP2/aug-cc-pVXZ mdpi.com |

| Frontier Molecular Orbitals (HOMO-LUMO) | Provides insight into the electronic transitions and chemical reactivity of the compound. | B3LYP / 6-311+G(d,p) |

Molecular Docking Simulations for Interaction Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex elsevierpure.comnih.gov. This method is used to estimate the binding affinity and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

While specific molecular docking studies on the this compound compound as a single ligand are not widely reported, the methodology can be applied to understand its potential biological activity. In such a simulation, this compound would be docked into the active site of a target protein. The simulation would calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy mdpi.comnih.gov. A lower (more negative) score generally indicates a stronger, more favorable interaction. Docking studies on nicotinamide and salicylic acid derivatives have been performed to explore their interactions with various enzymatic targets, demonstrating the utility of this approach in drug discovery mdpi.comresearchgate.net.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time arxiv.org. An MD simulation provides detailed information on the conformational flexibility of the this compound complex and the stability of its interactions in a dynamic environment, such as in solution nih.govnih.gov.

In a typical MD simulation, the system (e.g., this compound in water) is simulated for a period ranging from nanoseconds to microseconds. The trajectory from the simulation allows for the analysis of:

Conformational Stability: Whether the key hydrogen bonds between nicotinamide and salicylic acid remain stable over time in a solvent environment.

Solvent Interactions: How water or other solvent molecules interact with the compound and potentially influence its conformation.

MD simulations have been used to study salicylate's interaction with lipid bilayers and nicotinamide's binding to enzymes, providing atomic-scale insights into their behavior in biological systems nih.govjlu.edu.cn.

Charge Density Analysis for Intermolecular Bonding Characterization

Charge density analysis, based on high-resolution X-ray diffraction data, is an advanced experimental and theoretical technique that provides a quantitative description of the electron density distribution within a crystal mdpi.com. This method allows for a detailed characterization of chemical bonds and intermolecular interactions, moving beyond simple geometric descriptions.

For this compound, charge density analysis has been used to definitively classify the compound as a cocrystal rather than a salt researchgate.net. By applying Quantum Theory of Atoms in Molecules (QTAIM), critical points in the electron density (ρ) are located and analyzed. The properties at the bond critical point (BCP) between the donor hydrogen and the acceptor atom in a hydrogen bond are particularly revealing.

A study on the nicotinamide-salicylic acid complex found that the topological parameters of the O-H···N hydrogen bond are characteristic of a closed-shell interaction, which is typical for strong hydrogen bonds in a neutral cocrystal researchgate.net. The electron density (ρ) at the BCP is significant, but the Laplacian of the electron density (∇²ρ) is positive, indicating that the interaction is not covalent, and a full proton transfer (as would occur in a salt) has not taken place researchgate.netnih.gov.

| Topological Parameter | Definition | Significance for this compound O-H···N Bond |

|---|---|---|

| Electron Density at BCP (ρb) | Magnitude of electron density at the bond critical point. | Indicates the strength of the interaction. A moderate value suggests a strong hydrogen bond researchgate.net. |

| Laplacian of Electron Density (∇²ρb) | Second derivative of the electron density; indicates charge concentration or depletion. | A positive value is characteristic of closed-shell interactions (e.g., hydrogen bonds, ionic bonds), confirming the absence of a covalent bond researchgate.netmdpi.com. |

| Total Energy Density (Hb) | Sum of kinetic (Gb) and potential (Vb) energy densities at the BCP. | A small positive or negative value can indicate the degree of covalent character in the hydrogen bond. |

Mechanistic Investigations of Biological Activities in Vitro Models

Antimicrobial Activity Mechanisms

The antimicrobial properties of nicotinamide (B372718) salicylate (B1505791) are a subject of significant interest, with research pointing towards a multi-faceted mechanism of action. The compound, an ionic liquid, leverages the distinct and synergistic activities of its constituent ions: the nicotinamide cation and the salicylate anion.

Nicotinamide salicylate has demonstrated notable efficacy against bacteria implicated in skin conditions, particularly Cutibacterium acnes (C. acnes), previously known as Propionibacterium acnes. Studies on N-alkylthis compound derivatives have shown their effectiveness against C. acnes. researchgate.net Specifically, a derivative with a decyl substituent in the pyridinium (B92312) ring of nicotinamide was identified as being particularly promising due to its efficacy against this bacterium. researchgate.net

The nicotinamide component itself plays a crucial role in disrupting bacterial processes. Research shows that nicotinamide can inhibit the formation of biofilms by C. acnes. nih.gov It also enhances the activity of enzymes like deoxyribonuclease I (DNase I), which can help break down pre-existing biofilms, suggesting a strategy to combat persistent bacterial colonies. nih.gov Further investigation into the direct antimicrobial action of nicotinamide reveals that it can induce microbial cell cycle arrest. nih.govnih.gov Under treatment, bacterial cells increase in size in preparation for division, but the complete separation into daughter cells is prevented. nih.govnih.gov This is accompanied by an expansion of chromatin and a direct interaction with bacterial DNA, which hinders successful DNA amplification and replication. nih.govnih.gov

This compound is classified as an ionic liquid (IL), a salt in which the ions are poorly coordinated, resulting in a liquid state below 100°C. This structure is key to its enhanced biological activity. The antimicrobial potency of such compounds is often greater than that of their individual components. researchgate.netmdpi.com

For instance, N-hexyl this compound has been shown to possess higher antimicrobial activity than salicylic (B10762653) acid alone. researchgate.net This suggests a synergistic effect between the nicotinamide cation and the salicylate anion. researchgate.net The mechanism of ionic liquids often involves the disruption of bacterial cell membranes by the bulky organic cation, while the anion can contribute additional biological effects. researchgate.netmdpi.com The combination of the nicotinamide and salicylate ions into a single compound appears to create a more potent antimicrobial agent than either component in its conventional form. researchgate.net

Anti-Inflammatory Action Mechanisms

The anti-inflammatory properties of this compound are robust, stemming from the well-characterized activities of both the salicylate and nicotinamide moieties.

In cellular assays, N-alkylnicotinamide salicylates have demonstrated excellent anti-inflammatory activity, comparable to and in some cases exceeding that of commonly used non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Molecular docking studies and in vitro tests have revealed that these compounds can have better IC50 values than reference agents like indomethacin, ibuprofen, and acetylsalicylic acid, indicating a high degree of potency. researchgate.net

| Compound | Comparative Efficacy (In Vitro) | Source |

|---|---|---|

| N-Alkylnicotinamide Salicylates | Comparable or superior (better IC50 values in some cases) to reference NSAIDs. | researchgate.net |

| Indomethacin | Reference Agent | researchgate.net |

| Ibuprofen | Reference Agent | researchgate.net |

| Acetylsalicylic Acid | Reference Agent | researchgate.net |

The salicylate anion is a well-known anti-inflammatory agent, and its mechanism of action is a primary contributor to the effects of this compound. nih.govwebofjournals.com Salicylates exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govpatsnap.com COX-2 is crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. webofjournals.compatsnap.com By inhibiting COX-2, salicylate reduces the production of these pro-inflammatory prostaglandins. patsnap.com

Furthermore, there is evidence that salicylate can modulate other inflammatory signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. patsnap.comnih.gov This inhibition of NF-κB provides another significant pathway through which the salicylate component exerts its anti-inflammatory effects. patsnap.comnih.gov

Nicotinamide-Mediated Cellular and Biochemical Pathways

The nicotinamide portion of the compound is not merely a carrier for the salicylate; it is a biologically active molecule with its own distinct anti-inflammatory and cellular-modulating properties. It influences a wide array of cellular and biochemical pathways.

Nicotinamide is a potent inhibitor of pro-inflammatory cytokines. nih.govsemanticscholar.org In vitro studies have shown that it can dose-dependently inhibit the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Specifically in skin models, nicotinamide significantly decreases the production of IL-8 in keratinocytes stimulated by C. acnes. nih.govresearchgate.net This effect is achieved by inhibiting key signaling cascades, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.gov

The mechanisms for these effects are multifaceted. Nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. nih.govresearchgate.net It also influences cellular processes through the modulation of various enzymes and transcription factors. These include:

Poly(ADP-ribose) polymerase-1 (PARP-1): Nicotinamide can augment the activation of PARP-1, which is involved in DNA repair and the regulation of inflammatory responses. researchgate.netnih.gov

Sirtuins: As a classic inhibitor of sirtuins (class III histone deacetylases), nicotinamide can influence gene expression related to inflammation and cell survival. researchgate.netresearchgate.net

Kinases: It has been identified as an inhibitor of multiple kinases, including ROCK and casein kinase 1, which can affect cell survival and differentiation. nih.gov

FoxO3: The anti-inflammatory and antioxidant actions of nicotinamide in some tissues have been linked to the activation of the Forkhead box O3 (FoxO3) transcription factor. nih.gov

| Pathway/Target | Effect of Nicotinamide | Source |

|---|---|---|

| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6, IL-8) | Inhibition | nih.govsemanticscholar.orgnih.gov |

| NF-κB Pathway | Inhibition | nih.gov |

| MAPK Pathway (ERK, JNK) | Inhibition of phosphorylation | nih.gov |

| PARP-1 | Activation | nih.gov |

| Sirtuins | Inhibition | researchgate.net |

| FoxO3 Transcription Factor | Activation | nih.gov |

Role in Nicotinamide Adenine Dinucleotide (NAD+) Metabolism and Cellular Bioenergetics

Nicotinamide is a fundamental precursor to Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for a multitude of cellular functions, including energy metabolism, redox reactions, and genetic regulation. nih.govmdpi.com Cellular NAD+ pools can be depleted by factors such as oxidative stress, which disrupts cellular bioenergetics. nih.gov In vitro studies demonstrate that supplementation with nicotinamide can restore these diminished NAD+ levels, thereby supporting cellular energy processes. nih.gov

The cellular pathways for NAD+ synthesis are complex, with the salvage pathway, which recycles nicotinamide back into NAD+, being of central importance for homeostasis. nih.gov The enzyme nicotinamide phosphoribosyltransferase (Nampt) is a key player in this pathway. nih.gov In dermal fibroblasts, nicotinamide has been shown to protect against oxidative stress-induced damage to glycolysis and oxidative phosphorylation. nih.gov It also enhances mitochondrial efficiency through a sirtuin-dependent process of selective mitophagy. nih.gov The dynamic relationship between NAD+ and nicotinamide serves as a regulatory feedback loop in cellular metabolism and the maintenance of mitochondrial health. nih.gov Research indicates that while the cytoplasmic NAD+ pool is sensitive to inhibitors of the salvage pathway, the mitochondrial NAD+ pool appears to be maintained independently, highlighting the complexity of cellular bioenergetics. researchgate.net

Modulation of DNA Repair Mechanisms

Nicotinamide's role in maintaining genomic stability is intrinsically linked to its function as an NAD+ precursor. nih.gov NAD+ is a necessary substrate for the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), which is a critical sensor of DNA damage. nih.gov Upon detecting DNA strand breaks, PARP-1 utilizes NAD+ to form polymers of ADP-ribose on nuclear proteins, a process that signals for and facilitates DNA repair. nih.gov

In vitro studies have shown that the NAD+ status of a cell influences its response to DNA-damaging agents. nih.gov For instance, pre-incubation of cells with nicotinamide can prevent NAD+ depletion following exposure to DNA-damaging agents and increase the rate of DNA strand break rejoining. nih.gov In primary human melanocytes, nicotinamide has been observed to significantly enhance the repair of UV-induced DNA damage, including cyclobutane (B1203170) pyrimidine (B1678525) dimers and oxidative damage. nih.gov This enhancement of DNA repair capacity is a key mechanism for maintaining genomic integrity in the face of genotoxic stress. nih.govnih.gov

Regulation of Cellular Stress Responses

Nicotinamide demonstrates a significant capacity to modulate cellular responses to stress, particularly oxidative stress. Oxidative stress is a known disruptor of cellular bioenergetics, leading to the depletion of NAD+ and ATP. nih.gov In dermal fibroblasts, nicotinamide can protect against oxidative damage to key energy-producing pathways. nih.gov In studies on bovine oocytes, low concentrations of nicotinamide were found to reduce oxidative stress and improve mitochondrial profiles during in vitro maturation. nih.gov

The protective effects extend to other forms of cellular stress. For example, in plant models, the combination of nicotinamide and salicylic acid has been shown to mitigate the damage caused by salt stress by improving gas exchange and promoting physiological resilience. nih.gov In neuronal cell cultures, high concentrations of nicotinamide have exhibited neuroprotective effects against excitotoxicity, a process involving excessive stimulation by neurotransmitters that leads to cell damage and death. researchgate.net These findings suggest that nicotinamide helps maintain cellular homeostasis under various stress conditions. nih.govresearchgate.net

Influence on Cytokine Production Pathways (e.g., Tumor Necrosis Factor-alpha)

A significant anti-inflammatory action of nicotinamide is its ability to modulate the production of cytokines. In vitro studies using human peripheral blood mononuclear cells have demonstrated that nicotinamide can significantly inhibit the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-alpha). nih.gov This inhibitory effect was observed at concentrations of 1 x 10⁻³ mol/l or higher. nih.gov

Further research has shown that this effect is not limited to TNF-alpha. In whole blood cultures from individuals at high risk for type 1 diabetes, nicotinamide was found to significantly lower the concentration of both Interleukin-12 (IL-12) and TNF-alpha. nih.gov In contrast, the production of Interleukin-1-beta was not significantly inhibited. nih.govnih.gov This suggests that nicotinamide can selectively influence monocyte and macrophage function, inhibiting the production of specific pro-inflammatory cytokines. nih.govnih.gov

| Cytokine | Cell Model | Stimulus | Nicotinamide Concentration | Observed Effect | Reference |

| TNF-alpha | Human peripheral blood mononuclear cells | Lipopolysaccharide (LPS) | >1 x 10⁻³ mol/l | Significant inhibition | nih.gov |

| IL-12 | Peripheral whole blood | Phytohaemagglutinin (PHA) | 100 µmol/l | Significant inhibition | nih.gov |

| TNF-alpha | Peripheral whole blood | Phytohaemagglutinin (PHA) | 100 µmol/l | Significant inhibition | nih.gov |

| IL-1-beta | Human peripheral blood mononuclear cells | Lipopolysaccharide (LPS) | 10⁻² mol/l | Not inhibited | nih.gov |

| IL-6 | Human peripheral blood mononuclear cells | Lipopolysaccharide (LPS) | 10⁻² mol/l | Slight inhibition | nih.gov |

Impact on Epidermal Barrier Components Synthesis (e.g., ceramides, sphingolipids, involucrin (B1238512), filaggrin)

Nicotinamide plays a crucial role in the formation and maintenance of the epidermal permeability barrier by stimulating the synthesis of key lipids and proteins. researchgate.netnih.gov In cultured normal human keratinocytes, incubation with nicotinamide has been shown to dose-dependently increase the biosynthesis of ceramides, a major lipid component of the stratum corneum. nih.govsemanticscholar.org This effect is attributed to the upregulation of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis. nih.gov

The impact of nicotinamide extends to other important lipids and structural proteins. researchgate.netnih.gov Studies have documented a significant increase in the synthesis of other sphingolipids, such as glucosylceramide and sphingomyelin, as well as free fatty acids and cholesterol following nicotinamide treatment. nih.gov Furthermore, nicotinamide supplementation has been found to increase the synthesis of involucrin and filaggrin, which are essential proteins for the structural integrity of corneocytes. researchgate.net This comprehensive enhancement of barrier components contributes to improved skin hydration and function. researchgate.netnih.gov

| Epidermal Barrier Component | Effect of Nicotinamide Treatment (In Vitro) | Fold Increase (Approx.) | Reference |

| Ceramides | Increased biosynthesis | 4.1 - 5.5 | nih.gov |

| Glucosylceramide | Increased synthesis | 7.4 | nih.gov |

| Sphingomyelin | Increased synthesis | 3.1 | nih.gov |

| Free Fatty Acids | Increased synthesis | 2.3 | nih.gov |

| Cholesterol | Increased synthesis | 1.5 | nih.gov |

| Involucrin | Increased synthesis | - | researchgate.net |

| Filaggrin | Increased synthesis | - | researchgate.net |

Salicylic Acid-Mediated Enzymatic and Signaling Pathways

The salicylic acid moiety of this compound contributes its own distinct set of biological activities, primarily related to its anti-inflammatory properties.

Inhibition of Cyclooxygenase (COX) Isozymes

Salicylic acid is the primary active metabolite of acetylsalicylic acid (aspirin) and is known to contribute to its therapeutic effects. nih.gov Its principal mechanism of anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. researchgate.netacs.org There are two main isoforms, COX-1 and COX-2. wikipedia.org

While aspirin (B1665792) irreversibly inhibits COX enzymes through acetylation, salicylic acid acts as a reversible, competitive inhibitor. nih.govwikipedia.org In vitro studies have shown that sodium salicylate can cause a concentration-dependent inhibition of COX-2 activity. nih.gov This inhibition is particularly effective at lower concentrations of the substrate, arachidonic acid, and becomes weaker as arachidonic acid levels increase, highlighting the competitive nature of the inhibition. nih.gov The mechanism of action is independent of the transcription factor NF-kappaB, which is involved in the induction of the COX-2 enzyme. nih.gov Although considered a relatively weak COX inhibitor in vitro compared to aspirin, certain metabolites of salicylic acid, such as gentisic acid, have been shown to significantly suppress COX-2-dependent prostaglandin (B15479496) production. researchgate.net

| Parameter | Salicylic Acid | Acetylsalicylic Acid (Aspirin) | Reference |

| Mechanism of COX Inhibition | Reversible, competitive | Irreversible, covalent acetylation | nih.govwikipedia.org |

| Substrate Competition | Competes with arachidonic acid | Covalently modifies the active site | nih.govacs.org |

| Effect on COX-2 Activity | Inhibits activity directly | Irreversibly inactivates COX-1; modifies COX-2 activity to produce anti-inflammatory mediators | nih.govwikipedia.org |

| In Vitro Potency | Relatively weak inhibitor | Potent inhibitor | nih.govresearchgate.net |

Competitive Inhibition of Uridine-5-Diphosphoglucose Oxidation (NAD-dependent)

The oxidation of uridine-5-diphosphoglucose (UDP-glucose) to UDP-glucuronic acid is a critical step in the synthesis of various polysaccharides and in detoxification pathways. This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH), an enzyme dependent on the coenzyme nicotinamide adenine dinucleotide (NAD+). Given that nicotinamide is a fundamental component of NAD+, this compound may act as a competitive inhibitor of UGDH.

In vitro studies on NAD+-dependent dehydrogenases have shown that derivatives of nicotinamide can compete with NAD+ for binding to the enzyme's active site. This competitive inhibition occurs because the nicotinamide moiety of the inhibitor mimics the nicotinamide ring of NAD+, thereby occupying the binding site and preventing the coenzyme from participating in the catalytic reaction. While direct studies on this compound's effect on UGDH are not extensively documented, the principle of competitive inhibition by nicotinamide analogs is well-established for various NAD+-dependent enzymes. The salicylate component of the molecule could further influence the binding affinity and inhibitory potential.

| Enzyme Studied | Substrate | Coenzyme | Potential Inhibitor | Inhibition Type |

| UDP-glucose Dehydrogenase (UGDH) | UDP-glucose | NAD+ | This compound | Competitive (inferred) |

Inhibition of Glucuronyl Group Transfer

Glucuronidation, the transfer of a glucuronyl group from UDP-glucuronic acid to a substrate, is a major pathway for the metabolism and elimination of various compounds, including drugs and toxins. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Salicylic acid, a component of this compound, has been shown to be a substrate for UGTs and can inhibit the glucuronidation of other substances.

In vitro studies using human liver microsomes have demonstrated that salicylic acid can competitively inhibit the glucuronidation of various compounds. This inhibition is due to salicylic acid itself being a substrate for UGTs, thus competing with other substrates for the enzyme's active site. While the direct effect of this compound on glucuronyl group transfer has not been extensively studied, the presence of the salicylate moiety suggests a potential for competitive inhibition of UGT activity. Furthermore, there is evidence of competitive inhibition between nicotinic acid (a related compound to nicotinamide) and salicylic acid for other conjugation pathways, suggesting a potential for complex interactions in metabolic processes. nih.gov

| Enzyme Family | Reaction Type | Inhibitor | Mechanism of Inhibition |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Salicylic Acid | Competitive Substrate |

Role in Plant Immunity Signaling (Isochorismate Synthase Pathway, Phenylalanine Ammonia-Lyase Pathway)

Salicylic acid is a key signaling molecule in plant defense against pathogens. Its biosynthesis in plants is primarily achieved through two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway.

The isochorismate synthase (ICS) pathway is considered the major source of salicylic acid during plant immune responses. ebi.ac.ukjipb.net ICS catalyzes the conversion of chorismate to isochorismate, a direct precursor of salicylic acid. ebi.ac.uk The expression of ICS genes is often induced upon pathogen attack, leading to an accumulation of salicylic acid and the activation of downstream defense responses.

The phenylalanine ammonia-lyase (PAL) pathway provides an alternative route to salicylic acid biosynthesis. PAL catalyzes the deamination of phenylalanine to trans-cinnamic acid, which then undergoes a series of reactions to yield salicylic acid. wikipedia.orgrsc.org While the ICS pathway is predominant in some plant species like Arabidopsis thaliana, the PAL pathway also plays a significant role in salicylic acid production in other plants and under specific conditions. wikipedia.orgrsc.org

While the direct role of this compound in these pathways is not fully elucidated, studies have shown a synergistic effect between nicotinamide and salicylic acid in mitigating salt stress in plants, suggesting a potential interplay in broader stress response signaling. mdpi.com The nicotinamide component could potentially influence the cellular redox state (via NAD+/NADH balance), which in turn can modulate the activity of various enzymes and signaling pathways, including those involved in plant immunity.

| Pathway | Key Enzyme | Function in Salicylic Acid Biosynthesis |

| Isochorismate Synthase (ICS) Pathway | Isochorismate Synthase | Converts chorismate to isochorismate |

| Phenylalanine Ammonia-Lyase (PAL) Pathway | Phenylalanine Ammonia-Lyase | Converts phenylalanine to trans-cinnamic acid |

Salicylaldehyde (B1680747) Dehydrogenase Activity and Evolutionary Relationships

Salicylaldehyde dehydrogenase is an enzyme that catalyzes the oxidation of salicylaldehyde to salicylate, a reaction that requires the coenzyme NAD+. nih.govresearchgate.net This enzyme is a member of the aldehyde dehydrogenase (ALDH) superfamily and plays a role in the catabolism of aromatic compounds. nih.govnih.gov

The activity of salicylaldehyde dehydrogenase is directly dependent on the availability of NAD+, highlighting the importance of the nicotinamide moiety for the catalytic process. nih.gov The enzyme's active site contains a binding pocket for NAD+, and the nicotinamide ring of the coenzyme is directly involved in the hydride transfer from the aldehyde substrate. nih.gov

From an evolutionary perspective, the NAD+-binding domain of aldehyde dehydrogenases is a highly conserved structural motif. nih.gov Phylogenetic analyses of various ALDHs, including salicylaldehyde dehydrogenase, have revealed evolutionary relationships based on the conservation of key amino acid residues involved in NAD+ binding and catalysis. nih.gov The substrate-binding site, on the other hand, shows more variability, which accounts for the diverse substrate specificities observed within the ALDH superfamily. researchgate.netnih.gov The relationship between salicylaldehyde dehydrogenase and other NAD+-dependent dehydrogenases underscores a common evolutionary origin and a shared fundamental mechanism of action centered around the nicotinamide coenzyme. nih.gov

| Enzyme | Reaction Catalyzed | Coenzyme | Evolutionary Significance |

| Salicylaldehyde Dehydrogenase | Salicylaldehyde → Salicylate | NAD+ | Conserved NAD+-binding domain within the ALDH superfamily |

Theoretical and Computational Studies on Solid State Forms and Molecular Interactions

Prediction and Design of Nicotinamide (B372718) Salicylate (B1505791) Cocrystals

The predictive power of computational chemistry is leveraged to screen for and design cocrystals by evaluating the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and a coformer.

The design of nicotinamide salicylate cocrystals is often guided by the principles of crystal engineering, which relies on the identification and utilization of robust supramolecular synthons. rasayanjournal.co.in Synthons are structural units within a crystal that are formed by intermolecular interactions. In the case of nicotinamide and salicylic (B10762653) acid, the most predictable and reliable synthons involve hydrogen bonds between the carboxylic acid group of salicylic acid and the pyridine (B92270) nitrogen or the amide group of nicotinamide. rasayanjournal.co.in

Computational screening for cocrystal formation frequently begins with a synthon-matching approach. rasayanjournal.co.in This qualitative method facilitates the selection of potential coformers by identifying molecules with complementary functional groups capable of forming stable hydrogen-bonded synthons. The interaction between the carboxylic acid of salicylic acid and the pyridine ring of nicotinamide is a classic example of a robust heterosynthon.

To move beyond qualitative predictions, computational methods are employed to quantify the energetics of these interactions. Density Functional Theory (DFT) calculations, using functionals such as B3LYP-D3BJ and WB97M-D3BJ, have been applied to analyze the conformations of nicotinamide and salicylic acid dimers. rasayanjournal.co.in These calculations determine the bond energies and stability of various putative and existing hydrogen-bonded conformations. rasayanjournal.co.inyudanugraha.id

One study identified a specific conformation, SACNIC1, which exhibited a significantly higher intermolecular hydrogen bond energy compared to other potential conformations, including the homodimers of either salicylic acid or nicotinamide. rasayanjournal.co.inyudanugraha.id This strong intermolecular hydrogen bond energy in the SACNIC1 conformation suggests it is a critical factor in the initiation of the cocrystal packing formation and can serve as a predictive descriptor for cocrystallization. rasayanjournal.co.inyudanugraha.id

Table 1: Predicted Intermolecular Hydrogen Bond Energies for this compound Conformations

| Conformation | Theoretical Level | Intermolecular H-Bond Energy (kcal/mol) |

|---|---|---|

| SACNIC1 | B3LYP-D3BJ | -12.77 |

This table presents representative data on the predicted intermolecular hydrogen bond energies for a key conformation of this compound, highlighting the strength of the interaction that drives cocrystal formation. rasayanjournal.co.inyudanugraha.id

Intermolecular Interactions in Multicomponent Systems

A detailed understanding of the various non-covalent interactions within the this compound cocrystal is crucial for explaining its structure and properties.

Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these interactions. frontiersin.orgresearchgate.net QTAIM analysis can identify bond critical points (BCPs) between atoms, providing evidence for the existence and strength of hydrogen bonds and other non-covalent contacts. researchgate.net NBO analysis, on the other hand, can reveal charge transfer interactions between donor and acceptor orbitals, further quantifying the strength of hydrogen bonds. frontiersin.orgresearchgate.net For instance, in a related nicotinamide-oxalic acid salt, QTAIM and NBO analyses were used to identify both conventional and unconventional hydrogen bonds and to determine their interaction energies. frontiersin.org

Table 2: QTAIM Parameters for a Strong Intermolecular Hydrogen Bond in a Nicotinamide-Carboxylic Acid System

| Hydrogen Bond | Electron Density (ρBCP) (a.u.) | Laplacian of Electron Density (∇²ρBCP) (a.u.) | Interaction Energy (kcal/mol) |

|---|

This table provides illustrative QTAIM parameters for a strong N-H···O hydrogen bond, similar to what would be expected in this compound, indicating a significant and stabilizing interaction. frontiersin.org

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive behavior of molecules and understanding their intermolecular interactions. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For nicotinamide and salicylic acid, MEP analysis can visually identify the hydrogen bond donor and acceptor sites. The acidic proton of the carboxylic acid group on salicylic acid appears as a region of high positive potential, while the pyridine nitrogen and amide oxygen of nicotinamide are regions of negative potential. This electrostatic complementarity is a strong indicator of the likely sites of interaction and cocrystal formation. researchgate.net By analyzing the MEP surfaces, researchers can predict how the two molecules will orient themselves to maximize favorable electrostatic interactions, thus guiding the understanding of the resulting crystal structure. chemrxiv.org

Computational Modeling of Crystal Packing and Stability

Dispersion-corrected density functional theory (DFT-D) is a powerful method for calculating the lattice energies of molecular crystals. rsc.org By comparing the calculated lattice energy of the this compound cocrystal with the sum of the lattice energies of the individual pure components, it is possible to predict the thermodynamic stability of the cocrystal. rsc.org A more stable cocrystal will have a lower lattice energy than the combined energies of its constituents. rsc.org

Furthermore, crystal structure prediction (CSP) methods can be employed to generate a landscape of possible crystal packings for this compound. These methods, often in combination with lattice energy calculations, can help identify the most likely and most stable crystal structures. rsc.org This information is invaluable for understanding polymorphism in cocrystals and for rationalizing experimentally observed crystal structures. Studies on a range of nicotinamide cocrystals have demonstrated that a thermodynamic approach based on lattice energy calculations can reliably predict the likelihood of cocrystal formation. rsc.org

Factors Influencing Crystal Packing Formation

The formation and arrangement of molecules within a crystal lattice, known as crystal packing, are governed by a complex interplay of intermolecular interactions. In the case of this compound, computational studies have been instrumental in elucidating the primary factors that dictate its solid-state structure. The dominant forces are hydrogen bonds, which form specific, recurring patterns known as synthons.

Theoretical analysis of the salicylic acid-nicotinamide (SACNIC) system, performed at the B3LYP-D3BJ and WB97M-D3BJ theoretical levels, has been used as a model to understand the hydrogen bond interactions that command the cocrystal structure. yudanugraha.idrasayanjournal.co.in The most significant synthon in this system is the carboxylic acid–pyridine heterosynthon (CPHS), which consists of two distinct intermolecular hydrogen bonds: an O–H⋯N bond and a C–H⋯O bond. rasayanjournal.co.in While numerous geometric dimer conformations are theoretically possible, only a select few are observed in the final crystal packing, indicating that these specific arrangements are energetically superior. rasayanjournal.co.in

To quantify the stability and nature of these interactions, various parameters are assessed. These include geometric parameters, total energy, interaction energy, and single hydrogen bond energy. yudanugraha.id Advanced descriptors such as the Laplacian Bond Order (LBO), which is derived from the Laplacian of the electron density, are also employed to evaluate the strength of the bonds within the system. rasayanjournal.co.in The presence of the strongest intermolecular hydrogen bond energy in the SACNIC1 conformation highlights its potential as a predictive descriptor for cocrystal formation. yudanugraha.id

| Dimer Conformation | Type | Key Hydrogen Bonds | Relative Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|---|

| SACNIC1 | Existing Heterodimer | O–H⋯N, C–H⋯O (CPHS) | Most Favorable | Identified as the most stable dimer; likely initiates crystal packing. yudanugraha.idrasayanjournal.co.in |

| Other Existing Dimers | Existing Heterodimer | Various | Less Favorable than SACNIC1 | Present in the final crystal structure but less energetically dominant. rasayanjournal.co.in |

| Putative Dimers | Hypothetical Heterodimer | Various | Variable; Less Favorable | Not observed in the final crystal packing, indicating lower stability. yudanugraha.id |

| Salicylic Acid Homodimer | Homodimer | O–H⋯O | Less Favorable than SACNIC1 | Formation is less likely than the heterodimer. yudanugraha.id |

| Nicotinamide Homodimer | Homodimer | N–H⋯O | Less Favorable than SACNIC1 | Formation is less likely than the heterodimer. yudanugraha.id |

Thermodynamic Stability of Multi-Component Solid Forms

The formation of a multi-component solid form, such as a this compound cocrystal or salt, is contingent upon its thermodynamic stability relative to the individual components. A cocrystal will form spontaneously only if the Gibbs free energy of formation (ΔGform) is negative. acs.org This thermodynamic quantity is composed of both an enthalpic (ΔHform) and an entropic (TΔSform) component (ΔGform = ΔHform – TΔSform). acs.org A negative ΔGform signifies that the cocrystal state is thermodynamically more favorable than a simple physical mixture of the pure solid co-formers. acs.orgbiointerfaceresearch.com

Computational methods are pivotal in predicting and assessing this stability. A primary technique involves the calculation of lattice energies using methods such as dispersion-corrected density functional theory (DFT). rsc.org By comparing the calculated lattice energy of the potential cocrystal with the sum of the lattice energies of the pure co-formers, one can predict whether cocrystal formation is thermodynamically favored. rsc.org

A large-scale computational study utilizing this approach on multi-component crystals involving nicotinamide, isonicotinamide, and picolinamide (B142947) provided significant insights. rsc.org The study minimized the lattice energies of 102 known co-crystals and salts and their corresponding neutral co-formers. rsc.org The results were conclusive: 99 of the 102 multi-component systems (97%) were found to be more stable than their constituent components, demonstrating that a simple and accurate thermodynamic approach can reliably predict cocrystal formation. rsc.org This indicates a strong thermodynamic driving force for the formation of nicotinamide-based cocrystals.

While the formation process is often driven by favorable changes in enthalpy (exothermic process), the role of entropy cannot be overlooked. biointerfaceresearch.com In some cases, cocrystallization can be an endothermic process, driven primarily by a favorable increase in entropy. acs.orgbiointerfaceresearch.com This has been observed in certain nicotinamide-containing cocrystals. biointerfaceresearch.com Furthermore, the powerful influence of nicotinamide on thermodynamic stability is highlighted by its ability to induce a "thermodynamic switch" in other molecular systems. researchgate.net For example, the presence of small amounts of nicotinamide has been shown, both experimentally and computationally, to alter the relative polymorphic stability of benzamide, promoting the crystallization of an otherwise elusive form through the formation of a more stable solid solution. researchgate.net

| Thermodynamic Parameter | Symbol | Condition for Stability | Description |

|---|---|---|---|

| Gibbs Free Energy of Formation | ΔGform | ΔGform < 0 | The overall process of forming the cocrystal from its individual components is thermodynamically favorable and spontaneous. acs.org |

| Enthalpy of Formation | ΔHform | Often ΔHform < 0 (Exothermic) | The system releases heat upon forming the more stable cocrystal lattice. This is a common, but not universal, driving force. biointerfaceresearch.com |

| Entropy of Formation | ΔSform | Can be ΔSform > 0 | An increase in disorder drives the process. Entropically driven cocrystallization is possible, particularly if the process is endothermic (ΔHform > 0). acs.orgbiointerfaceresearch.com |

| Lattice Energy Difference | ΔElatt | Elatt(cocrystal) < ΣElatt(co-formers) | The crystal lattice of the cocrystal is energetically more stable (has a more negative lattice energy) than the sum of the individual component lattices. rsc.org |

Future Research Directions and Emerging Paradigms

Expansion of Homologous Series for Structure-Function Elucidation

A significant frontier in understanding the physicochemical and biological properties of nicotinamide-based compounds involves the systematic synthesis and analysis of homologous series. By methodically altering a specific structural feature, such as alkyl chain length, researchers can correlate molecular structure with functional outcomes like surface activity and biological efficacy.

A pertinent example is the synthesis of N-alkylnicotinamide salts, where nicotinamide (B372718) is quaternized with a series of linear 1-bromoalkanes (e.g., from C₁₀H₂₁Br to C₁₈H₃₇Br). acs.org This approach creates a homologous series of cations that can be paired with an anion like salicylate (B1505791). Studying such a series would allow for a detailed examination of how properties like hydrophobicity and critical micelle concentration (CMC) change with the incremental addition of methylene (B1212753) (-CH₂) groups. Such structure-function elucidation is critical for tailoring the compound for specific applications, potentially optimizing its interaction with biological membranes or formulation excipients.

Table 1: Example of a Homologous Series Based on N-Alkylnicotinamide Cations This table is illustrative of the type of series that could be synthesized and studied with the salicylate anion to elucidate structure-function relationships.

| Cation Name | Alkyl Chain Length | Potential Property to Investigate |

| N-decylnicotinamide | C10 | Baseline surface activity |

| N-dodecylnicotinamide | C12 | Intermediate surface activity |

| N-tetradecylnicotinamide | C14 | Enhanced surface activity |

| N-hexadecylnicotinamide | C16 | Potential for micelle formation |

| N-octadecylnicotinamide | C18 | High hydrophobicity |

Development of Predictive Models for Targeted Compound Design

The design of novel nicotinamide salicylate derivatives can be significantly accelerated through the use of computational tools and predictive modeling. nih.gov Techniques such as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking are instrumental in the early stages of drug discovery and chemical design. nih.govrsc.org These models allow for the virtual screening of numerous potential derivatives, identifying candidates with desirable physicochemical properties and pharmacokinetic profiles before undertaking costly and time-consuming synthesis. rsc.org

For instance, by starting with the this compound scaffold, researchers can design a library of virtual compounds with various substituents. Predictive models can then assess how these modifications might influence properties like membrane permeability, receptor binding affinity, or metabolic stability. nih.gov Structure-activity relationship (SAR) studies, which correlate specific structural features with biological activity, are crucial in this process. nih.gov The rudimentary SAR data from initial screenings can reveal which molecular positions are critical for activity, guiding the design of more potent and specific compounds. nih.gov

Fundamental Investigations into Synergistic Molecular Action

The combination of nicotinamide and salicylic (B10762653) acid into a single compound or formulation presents a clear case for investigating synergistic molecular interactions. nih.gov Studies have already suggested a mutual influence between the two molecules on their permeation across skin models. nih.govresearchgate.net When present together, the partition coefficient of the two molecules was observed to be lower than when they were studied individually, indicating a direct interaction that alters their physicochemical behavior. nih.gov